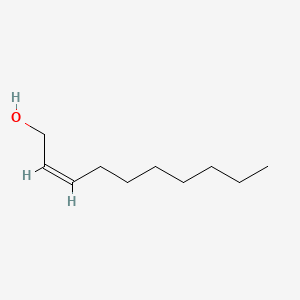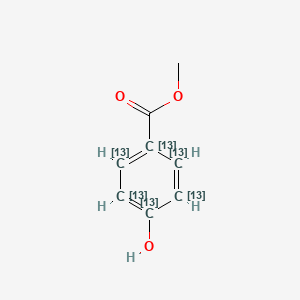
(Z)-dec-2-en-1-ol
Overview
Description
(Z)-dec-2-en-1-ol, also known as cis-2-Decen-1-ol, is an organic compound with the molecular formula C10H20O. It is a primary alcohol with a double bond in the cis configuration at the second carbon atom. This compound is part of the family of unsaturated fatty alcohols and is used in various applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-dec-2-en-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-Decenal, which can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrogenation of 2-Decenoic acid or its esters. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The resulting product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
(Z)-dec-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Decenoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to 2-Decanol using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2-Decenoic acid.
Reduction: 2-Decanol.
Substitution: 2-Decenyl chloride.
Scientific Research Applications
(Z)-dec-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of (Z)-dec-2-en-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and enzyme activity. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
(Z)-dec-2-en-1-ol can be compared with other similar compounds, such as:
2-Decen-1-ol, (E)-: The trans isomer of 2-Decen-1-ol, which has different physical and chemical properties due to the different spatial arrangement of atoms.
2-Decanol: The fully saturated alcohol, which lacks the double bond present in 2-Decen-1-ol.
2-Decenoic acid: The oxidized form of 2-Decen-1-ol, which has different reactivity and applications.
This compound is unique due to its cis configuration, which imparts specific chemical properties and reactivity that distinguish it from its trans isomer and other related compounds .
Properties
IUPAC Name |
(Z)-dec-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-7,10H2,1H3/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPYYRPCXHTOQZ-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22104-80-9 | |
| Record name | 2-Decen-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-decenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Q1: What is the significance of (Z)-dec-2-en-1-ol in the study?
A1: The provided research paper focuses on the development of a nickel-catalyzed method for 1,4-hydroboration of 1,3-dienes. This method allows for the synthesis of valuable (Z)-allylboronate esters. this compound is not directly discussed in the paper, and its role in this specific research is unclear. The paper focuses on the reaction methodology and scope using various 1,3-dienes as starting materials, not on the application or further reactions of the synthesized (Z)-allylboronate esters.
Q2: Can the nickel-catalyzed 1,4-hydroboration method be applied to synthesize compounds structurally similar to this compound?
A2: While the paper doesn't directly address the synthesis of this compound itself, the methodology described could potentially be adapted to synthesize structurally similar compounds. The researchers demonstrate the versatility of their method by applying it to a range of 1,3-dienes, achieving high stereoselectivity in the formation of the (Z)-allylboronate esters []. Further investigation would be required to determine the specific reaction conditions and feasibility of synthesizing compounds structurally similar to this compound using this nickel-catalyzed 1,4-hydroboration approach.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






